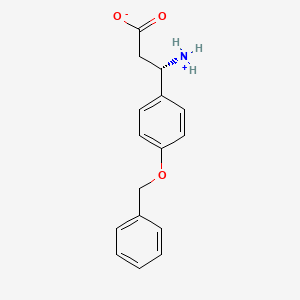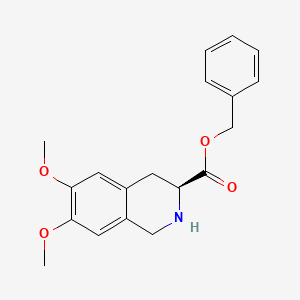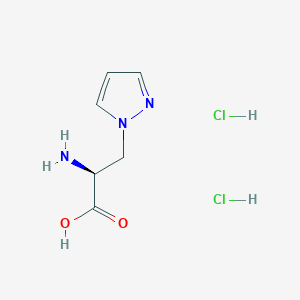
3-Pyrazol-1-yl-L-alanine 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazol-1-yl-L-alanine 2HCl: is a synthetic amino acid derivative. It is characterized by the presence of a pyrazole ring attached to the alanine backbone. The compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
The primary target of 3-Pyrazol-1-yl-L-alanine 2HCl is believed to be the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein degradation and turnover.
Mode of Action
This compound is thought to bind to the active site of the enzyme aminopeptidase . This binding inhibits the breakdown of peptides into amino acids, effectively acting as an inhibitor of the enzyme .
Biochemical Pathways
The compound is involved in the metabolism of amino acids and peptides . By inhibiting aminopeptidase, it affects the normal degradation and turnover of proteins. This can have downstream effects on various biochemical pathways that rely on these processes.
Result of Action
The inhibition of aminopeptidase by this compound can lead to an accumulation of peptides that would otherwise be broken down into amino acids . This can affect various cellular processes, including protein synthesis and degradation, signal transduction, and cell growth and differentiation.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The role of 3-Pyrazol-1-yl-L-alanine 2HCl in biochemical reactions is quite significant. It serves as an intermediate compound in synthesizing peptides and other amino acid derivatives . Furthermore, it acts as a reagent in organic synthesis and facilitates the examination of enzyme-catalyzed reactions . Although the precise mechanism of action for this compound remains unclear, it is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl typically involves the reaction of L-serine with pyrazole in the presence of a suitable catalyst. The reaction is catalyzed by pyrazolylalanine synthase, an enzyme that facilitates the formation of the pyrazole ring on the alanine backbone . The reaction conditions generally include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes where the enzyme pyrazolylalanine synthase is used to catalyze the reaction. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrazol-1-yl-L-alanine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives and oxo compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyrazol-1-yl-L-alanine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other amino acid derivatives.
Biology: Acts as a model compound for studying enzyme-catalyzed reactions and amino acid metabolism.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-L-alanine
- Beta-Pyrazol-1-ylalanine
Uniqueness
3-Pyrazol-1-yl-L-alanine 2HCl is unique due to its specific structural configuration, which includes the pyrazole ring attached to the alanine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAAIZBLIXEOU-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


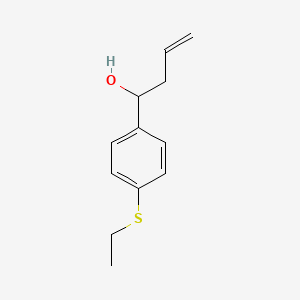
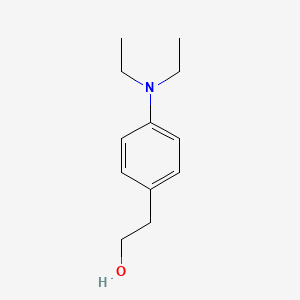
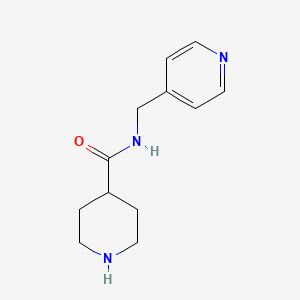
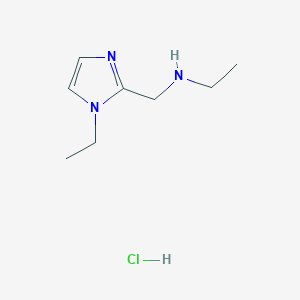
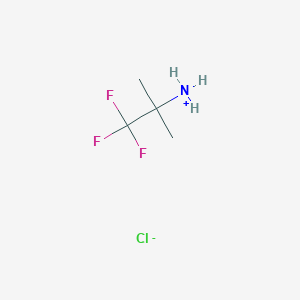



![3-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B7779322.png)
